1-(Chloromethyl)-1-methylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-methylcyclobutane is an organic compound featuring a cyclobutane ring with a chloromethyl and a methyl group attached to the same carbon atom. This compound is part of the organochlorine family, known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-1-methylcyclobutane can be synthesized through various methods. One common approach involves the chloromethylation of 1-methylcyclobutane using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of chloromethylating agents to a solution of 1-methylcyclobutane in the presence of a catalyst, followed by purification steps such as distillation or crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amines, ethers, or thioethers.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of methylcyclobutane.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), Lewis acids (zinc chloride, aluminum chloride), solvents (dichloromethane, toluene).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Amines, ethers, thioethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Methylcyclobutane.
Scientific Research Applications
1-(Chloromethyl)-1-methylcyclobutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-methylcyclobutane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
1-(Chloromethyl)-1-methylcyclobutane can be compared with other chloromethyl-substituted cycloalkanes, such as:
1-(Chloromethyl)cyclobutane: Lacks the additional methyl group, resulting in different reactivity and applications.
1-(Chloromethyl)-1-ethylcyclobutane: Contains an ethyl group instead of a methyl group, leading to variations in steric effects and chemical behavior.
1-(Chloromethyl)-1-methylcyclopentane: Features a five-membered ring, which affects its ring strain and reactivity compared to the four-membered ring of this compound.
Properties
Molecular Formula |
C6H11Cl |
---|---|
Molecular Weight |
118.60 g/mol |
IUPAC Name |
1-(chloromethyl)-1-methylcyclobutane |
InChI |
InChI=1S/C6H11Cl/c1-6(5-7)3-2-4-6/h2-5H2,1H3 |
InChI Key |
XCHAMUVGEQJKER-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.